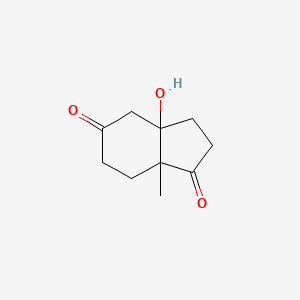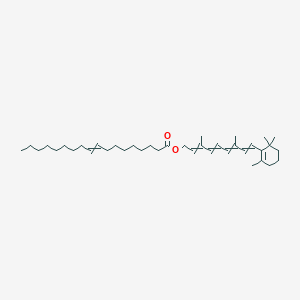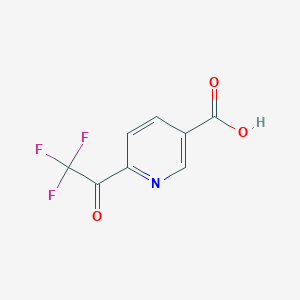
6-(2,2,2-Trifluoroacetyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,2,2-Trifluoroacetyl)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a trifluoroacetyl group at the 6-position of the nicotinic acid ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroacetyl)nicotinic acid typically involves the introduction of a trifluoroacetyl group to the nicotinic acid structure. One common method involves the reaction of nicotinic acid with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of the compound .
化学反应分析
Types of Reactions
6-(2,2,2-Trifluoroacetyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted nicotinic acid derivatives .
科学研究应用
6-(2,2,2-Trifluoroacetyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes .
作用机制
The mechanism of action of 6-(2,2,2-Trifluoroacetyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
Similar Compounds
- 6-(2,2,2-Trifluoroethoxy)nicotinic acid
- 2-Methyl-6-(trifluoromethyl)nicotinic acid
- 6-[(Trifluoroacetyl)(2,2,2-trifluoroethyl)amino]nicotinic acid
Uniqueness
6-(2,2,2-Trifluoroacetyl)nicotinic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of biological activities .
属性
分子式 |
C8H4F3NO3 |
|---|---|
分子量 |
219.12 g/mol |
IUPAC 名称 |
6-(2,2,2-trifluoroacetyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H4F3NO3/c9-8(10,11)6(13)5-2-1-4(3-12-5)7(14)15/h1-3H,(H,14,15) |
InChI 键 |
UZMCJMGQTJVYGB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C(=O)O)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid](/img/structure/B13903571.png)
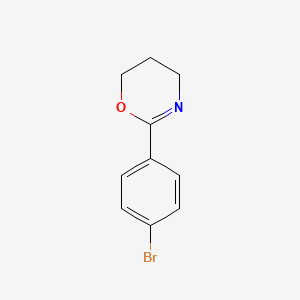

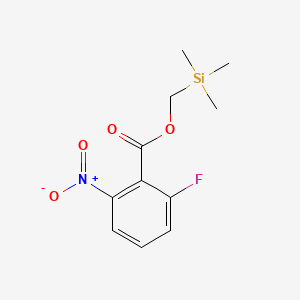
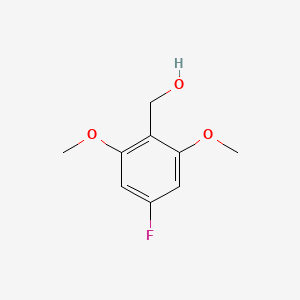
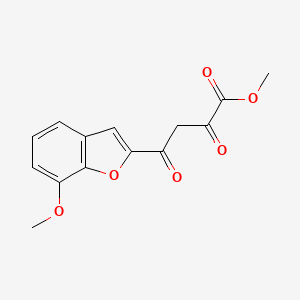
![2,4,6-Trichloro-8-methylpyrido[3,2-D]pyrimidine](/img/structure/B13903607.png)
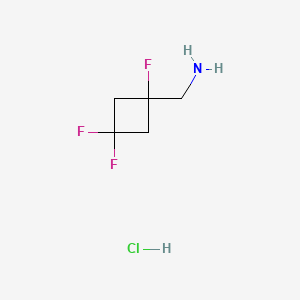
![5-Oxabicyclo[2.1.1]hexan-2-amine](/img/structure/B13903618.png)
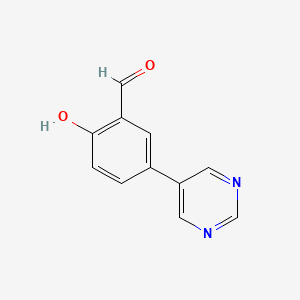
![(S)-3-Methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B13903631.png)
![[(8R)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13903634.png)
